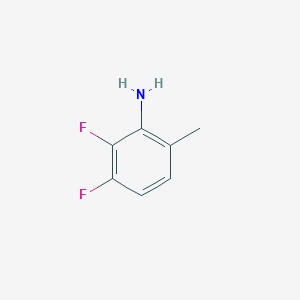

2,3-Difluoro-6-methylaniline

Description

2,3-Difluoro-6-methylaniline is a fluorinated aniline derivative with a methyl group at the 6-position and fluorine atoms at the 2- and 3-positions of the benzene ring. Based on structural inference, its molecular formula is C₇H₇F₂N, with a molecular weight of 143.14 g/mol. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in coupling reactions and heterocyclic synthesis .

Properties

IUPAC Name |

2,3-difluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKLJFKFNTEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 2,3,4-trifluoro nitrobenzene

- Step a: React 2,3,4-trifluoro nitrobenzene with diethyl malonate under nucleophilic substitution conditions to produce diethyl 2-(2,3-difluoro-6-nitrobenzene) malonate.

- Step b: Decarboxylate the diethyl 2-(2,3-difluoro-6-nitrobenzene) malonate to yield 1,2-difluoro-3-methyl-4-nitrobenzene.

- Step c: Reduce 1,2-difluoro-3-methyl-4-nitrobenzene using a reducing agent to obtain 3,4-difluoro-2-methylaniline. This involves adding 1,2-difluoro-3-methyl-4-nitrobenzene, a catalyst (such as palladium carbon, ruthenium carbon, platinum carbon, or Raney nickel), and a solvent (such as methanol or hydrochloric acid) into a reaction bottle. After nitrogen replacement, press hydrogen, heat, control pressure, and stir for the reaction. Filter the mixture after the reaction, and concentrate to obtain the product 3,4-difluoro-2-methylaniline. The reaction is typically conducted under a hydrogen pressure of 0-3 MPa, preferably 0.3-0.6 MPa, at a temperature of 20-60°C, ideally 40-50°C, for 6 to 12 hours, with 5 to 6 hours being optimal.

- Step d: Diazotize the 3,4-difluoro-2-methylaniline to synthesize 6-bromo-2,3-difluorotoluene. Add 3,4-difluoro-2-methylaniline to a reaction bottle, followed by water and a diazotizing acid (hydrobromic acid, hydrochloric acid, or sulfuric acid). Cool the mixture to 0°C, add sodium nitrite, and stir. Add a brominating reagent (potassium bromide, sodium bromide, or cuprous bromide) in batches, and stir for the reaction. After completion, add ethyl acetate, separate the liquid, dry the organic layer, concentrate, and distill under reduced pressure to obtain 6-bromo-2,3-difluorotoluene.

Preparation of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene

The following steps can be adapted for the synthesis of 2,3-Difluoro-6-methylaniline, although it is for a different compound:

- Partial Fluorine Exchange: React 1,2,3-trichlorobenzene with a fluoride ion source, such as KF or CsF, under anhydrous conditions in a polar aprotic solvent to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. The reaction is conducted at a temperature that facilitates fluorine exchange.

- Selective Reduction: Introduce the mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene into a pressure reactor with a solvent and a palladium on carbon catalyst. Seal the reactor, pressurize with hydrogen, and stir at around 100°C until the chloro substituent is removed from the 2,3-difluorochlorobenzene. The reaction mixture can be isolated through filtration and extraction.

- Amination: Contact the difluorochlorobenzene with concentrated ammonium hydroxide in the presence of a copper-containing catalyst to selectively replace the chloro substituent with an amino group.

Preparation of 2,3-Difluoro-6-methoxybenzoic acid

- Add an aqueous solution of potassium hydroxide to 2,3-difluoro-6-methoxybenzaldehyde.

- Slowly add hydrogen peroxide and raise the temperature to 70°C for two hours until the reaction is complete, as indicated by TLC.

- Cool the mixture to room temperature, extract with DCM until no compound remains in the organic phase, and cool the aqueous phase to 0°C.

- Slowly add concentrated hydrochloric acid until the pH reaches 2, then extract three times with EA until no compound remains in the aqueous phase.

- Dry and spin-dry the extract, then dissolve the resulting solid with DCM and EA. Add PE to precipitate the solid, repeating the process several times to obtain the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methylaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-6-methylaniline serves as a versatile building block in organic synthesis. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study : In a study focusing on the perfluoroalkylation of aminoaromatic compounds, 2,3-difluoro-6-methylaniline was successfully used as a precursor for synthesizing perfluoroalkylated derivatives through radical reactions. The yields were reported to be significant, demonstrating its effectiveness in creating complex molecular architectures .

Material Science

The compound is also utilized in the development of advanced materials. Its fluorinated structure imparts unique properties such as increased thermal stability and enhanced chemical resistance, making it suitable for high-performance applications.

Example Application : Researchers have explored the use of 2,3-difluoro-6-methylaniline in the formulation of coatings that require durability under harsh conditions. The incorporation of this compound into polymer matrices has shown promising results in enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,3-Difluoro-6-methylaniline with structurally related compounds from the evidence:

Reactivity and Functional Group Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (-CF₃) group in 2,3-Difluoro-6-trifluoromethylaniline strongly withdraws electrons, enhancing stability and resistance to oxidation compared to the methyl (-CH₃) group in 2,3-Difluoro-6-methylaniline .

- Halogens (Br, Cl) in compounds like 2-Bromo-3-fluoroaniline facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in indole synthesis .

- Sulphonyl Groups : The sulphonyl (-SO₂CF₂H) group in 2-(difluoromethylsulphonyl)-6-fluoroaniline introduces polarizability and hydrogen-bonding capacity, broadening its utility in drug design .

Biological Activity

2,3-Difluoro-6-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and a methyl group on the aniline ring, influences its reactivity and interactions with biological targets.

The chemical formula for 2,3-difluoro-6-methylaniline is . The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

Biological Activity

Research indicates that 2,3-difluoro-6-methylaniline exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated anilines can exhibit significant antimicrobial properties. The introduction of fluorine atoms can enhance the interaction of these compounds with microbial membranes and enzymes, leading to increased efficacy against bacterial strains .

- Anticancer Properties : Some derivatives of fluorinated anilines have demonstrated antiproliferative effects against cancer cell lines. For instance, structural modifications similar to those found in 2,3-difluoro-6-methylaniline have been linked to inhibition of specific oncogenic pathways, particularly those involving EWS-FLI1 fusion proteins in Ewing's sarcoma .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The modulation of dopamine receptors has been noted in studies involving structurally related compounds, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of 2,3-difluoro-6-methylaniline is heavily influenced by its structural characteristics. A detailed SAR analysis reveals:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Fluorine | Increased potency against microbial strains |

| 3 | Methyl | Enhanced lipophilicity and cell membrane penetration |

| 6 | Methyl | Improved selectivity towards cancer cell lines |

This table summarizes key findings from various studies that highlight how specific substitutions affect the compound's biological activity.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

- Neuropharmacological Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.